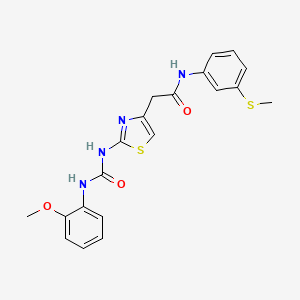

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-27-17-9-4-3-8-16(17)23-19(26)24-20-22-14(12-29-20)11-18(25)21-13-6-5-7-15(10-13)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFSYEOLSIYGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Urea Linkage Formation: The thiazole derivative is then reacted with an isocyanate to form the urea linkage.

Final Coupling: The intermediate is coupled with 3-(methylthio)phenylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylthio groups.

Reduction: Reduction reactions can target the urea linkage and the thiazole ring.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and urea linkage could play crucial roles in binding to these targets, while the aromatic groups might enhance its affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among analogs include substitutions on the phenyl and thiazole rings, which influence solubility, bioavailability, and target binding.

Key Observations :

- Electron-Withdrawing Groups (Cl, CF3) : Enhance metabolic stability but reduce solubility. For example, the 3-chlorophenyl derivative in shows a lower yield (89.1%) compared to trifluoromethyl analogs (92–93%), possibly due to steric or electronic effects during synthesis .

- Hydrophobic Groups (methylthio, methyl) : The target compound’s 3-(methylthio)phenyl group may improve membrane permeability compared to polar analogs like the thiazol-2-yl derivative in .

- Hydrogen-Bonding Motifs (urea, acetamide) : Critical for target engagement. The urea moiety in the target compound mimics natural ligands, as seen in penicillin-like structures .

Crystallographic and Conformational Insights

The 3,4-dichlorophenyl-thiazol analog () adopts a twisted conformation (61.8° dihedral angle), which may influence binding pocket compatibility. The target compound’s 2-methoxyphenyl group likely induces a planar conformation, enhancing π-π stacking with aromatic residues in biological targets .

Biological Activity

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule that belongs to the thiazole derivative class, known for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a ureido group, and an acetamide moiety. The presence of the methoxyphenyl and methylthio substituents enhances its lipophilicity and may improve its bioavailability.

Structural Components

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic structure containing sulfur and nitrogen. |

| Ureido Group | Involves nitrogen atoms that can participate in hydrogen bonding. |

| Acetamide Moiety | Can engage in acylation and amidation reactions. |

| Methoxyphenyl Substituent | Enhances lipophilicity for better interaction with biological targets. |

| Methylthio Group | May influence the compound's pharmacological profile. |

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Properties : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation and demonstrating cytotoxicity against various cancer lines.

- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial effects, similar to other thiazole derivatives.

- β3-Adrenergic Receptor Agonism : Preliminary data suggest this compound acts as a potent agonist for the β3-adrenergic receptor, which is relevant in metabolic regulation and diabetes treatment.

Case Studies

-

Anticancer Activity :

- A study on thiazole derivatives revealed that modifications at the 2-position of the thiazole ring led to enhanced cytotoxicity against breast cancer cell lines. The ureido linkage was crucial for maintaining activity against these cancer types.

-

Diabetes Research :

- In rodent models, compounds structurally related to this molecule demonstrated significant hypoglycemic activity, indicating potential applications in diabetes management through β3-adrenergic receptor modulation.

-

Antimicrobial Studies :

- Research has shown that derivatives with similar thiazole structures exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy.

Synthesis Methods

The synthesis of This compound can be approached through several methods:

-

Ureido Formation :

- Reaction between 2-methoxyphenyl isocyanate and a thiazole derivative under controlled conditions (solvent choice: dichloromethane; base: triethylamine).

-

Acetamide Coupling :

- Subsequent coupling with an appropriate acetamide under acidic or basic conditions to form the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.